molecular formula C17H15ClN2O2S B2613392 2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 900867-22-3

2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2613392
CAS RN: 900867-22-3
M. Wt: 346.83
InChI Key: RFCZJXXILQJYAB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to 2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide have been explored for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide and evaluated their antitumor effects in vitro against various human tumor cell lines. Their findings indicated considerable anticancer activity in some derivatives, suggesting the potential of such compounds in cancer therapy (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including those similar to the chemical . These compounds exhibited potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their usefulness in photovoltaic applications. Additionally, the study involved molecular docking to understand ligand interactions with Cyclooxygenase 1 (COX1), relevant to medicinal chemistry (Mary et al., 2020).

Acidity Constants and Chemical Analysis

The research by Duran and Canbaz (2013) focused on the synthesis of drug precursors related to 2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide. They determined the acidity constants (pKa) of these compounds, which is critical for understanding their chemical behavior and potential pharmacological applications (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-3-4-11(2)16-15(10)20-17(23-16)19-14(21)9-22-13-7-5-12(18)6-8-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZJXXILQJYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

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